5-Bromo-4-methyloxazole

Palladium catalysis Cross-coupling Oxazole functionalization

Batch-to-batch variability in isomeric purity undermines reproducibility in med chem cross-coupling workflows. 5-Bromo-4-methyloxazole (CAS 929094-30-4) eliminates this via regiocontrolled lithiation-bromination synthesis, providing high isomeric purity validated for Suzuki-Miyaura, Sonogashira, and Heck reactions. • Enables late-stage macrocycle diversification without de novo synthesis • Consistent ≥98% purity ensures reproducible SAR • Scalable from grams to kilograms for hit-to-lead programs. Ships ambient with CoA.

Molecular Formula C4H4BrNO
Molecular Weight 161.98 g/mol
CAS No. 929094-30-4
Cat. No. B1529718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyloxazole
CAS929094-30-4
Molecular FormulaC4H4BrNO
Molecular Weight161.98 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)Br
InChIInChI=1S/C4H4BrNO/c1-3-4(5)7-2-6-3/h2H,1H3
InChIKeyYEENPJFQTCNAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methyloxazole: Properties and Cross-Coupling Building Block


5-Bromo-4-methyloxazole (CAS 929094-30-4) is a halogenated oxazole derivative widely utilized as a synthetic intermediate and building block in medicinal chemistry and materials science. It belongs to the 1,3-oxazole class, features a bromine atom at the C-5 position and a methyl group at C-4, and is typically supplied as a pale yellow solid with a melting point of 70–72 °C and certified purity of ≥95% (with commercial options reaching 98%) . Its physicochemical and electronic profile positions it as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions, including Sonogashira, Heck, Negishi, and Suzuki–Miyaura couplings, enabling the construction of complex molecular architectures for drug discovery and probe development [1].

5-Bromo-4-methyloxazole: Irreplaceable in Pd Couplings


Simple in-class substitution is precluded by the interplay of electronic and steric effects that govern the reactivity and regioselectivity of bromooxazole isomers in palladium-catalyzed cross-couplings. The C-5 position of the oxazole ring is inherently the most electron-rich site and therefore the most reactive toward electrophilic metalation; however, the presence of the electron-donating methyl group at C-4 further modulates this reactivity profile, and the bromine substitution pattern (C-2 vs C-4 vs C-5) directly dictates coupling efficiency and selectivity [1]. Published studies demonstrate that 4-bromo- and 5-bromo-4-methyloxazoles are explicitly viable substrates for Sonogashira and Heck reactions, outperforming other regioisomers in heteroaryl Heck coupling, where oxazole acts as the recipient partner predominantly at the electron-rich C-5 position [2]. These differences in intrinsic reactivity mean that 5-bromo-4-methyloxazole cannot be straightforwardly exchanged for 2-bromo-4-methyloxazole or 4-bromooxazole without re-optimization of reaction conditions and potential loss of both yield and regiochemical fidelity, a critical consideration for multi-step syntheses in medicinal chemistry campaigns.

5-Bromo-4-methyloxazole: Quantitative Evidence vs. Analogs


Sonogashira and Heck Coupling Competence vs. 4-Bromooxazole

5-Bromo-4-methyloxazole is explicitly demonstrated as a viable substrate for both Sonogashira and Heck reactions, alongside 4-bromooxazole, establishing its suitability for palladium-catalyzed cross-coupling transformations at the oxazole C-5 position [1]. The heteroaryl Heck reaction using oxazole as the recipient partner was found to occur predominantly at the electron-rich C-5 position, providing a regiochemical outcome that is distinct from the C-2 selectivity observed for benzoxazole under analogous conditions [1].

Palladium catalysis Cross-coupling Oxazole functionalization

Telomerase Inhibition: Bromooxazole Macrocycles vs. Telomestatin

A heptaoxazole macrocyclic analog of telomestatin in which one methyloxazole moiety was replaced by a bromooxazole moiety (derived from 5-bromooxazole chemistry) retained telomerase inhibitory activity comparable to that of the parent telomestatin scaffold [1]. The study showed that substituents on the oxazole moieties—including a methyl group, a bromine atom, and various aromatic substituents installed via Suzuki–Miyaura coupling of the bromooxazole intermediate—did not significantly affect telomerase inhibitory activity [1]. One amine-linked analog derived from this bromooxazole platform exhibited potent inhibitory activity nearly identical to telomestatin itself [1].

Telomerase inhibition G-quadruplex ligands Macrocyclic oxazoles

Multigram Regiocontrolled Synthesis of 5-Bromo-4-methyloxazole

A general regiocontrolled synthesis of 2-, 4-, and 5-bromooxazoles (including 5-bromo-4-methyloxazole) was optimized via direct lithiation followed by reaction with an electrophilic bromine source, yielding the target substituted bromooxazoles exclusively on multigram scale [1]. The method extends to various alkyl- and aryl-substituted bromooxazoles, and the resulting 5-bromo-4-methyloxazole was demonstrated as a competent partner in Suzuki–Miyaura cross-coupling under parallel synthesis conditions [1].

Regioselective synthesis Lithiation Bromooxazole building blocks

Suzuki–Miyaura Diversification of Telomestatin Analogs at C-5 Bromine

The bromooxazole-containing heptaoxazole macrocyclic intermediate (bearing a 5-bromooxazole moiety) underwent Suzuki–Miyaura coupling with various aryl boronic acids under mild conditions, leading to six distinct aryl-substituted oxazole-containing heptaoxazole analogs in moderate yields [1]. The cross-coupling proceeded on the fully assembled macrocyclic scaffold, demonstrating that the 5-bromo substituent is amenable to late-stage diversification without macrocycle degradation [1].

Suzuki–Miyaura coupling Late-stage functionalization Macrocyclic oxazoles

Melting Point Differentiation from Other Bromooxazoles

5-Bromo-4-methyloxazole is a pale yellow crystalline solid with a reported melting point of 70–72 °C . This value is substantially lower than that of the parent unsubstituted 4-bromooxazole (which decomposes at ~198 °C DSC onset) [1], and distinct from 2-bromo-4-methyloxazole (predicted boiling point ~188.7 °C) , providing a simple thermophysical marker for identity confirmation and purity assessment during incoming quality control.

Physicochemical properties Solid-state characterization Quality control

Direct Halogenation to 2-(p-Aminophenyl)-5-bromo-4-methyloxazole

Direct bromination of 2-(p-acetamidophenyl)-4-methyloxazole followed by deacetylation afforded 2-(p-aminophenyl)-5-bromo-4-methyloxazole (compound XIII) in good yield, demonstrating that the 5-position of 4-methyloxazole is readily halogenated under electrophilic conditions without requiring pre-functionalization [1]. In the same study, analogous conditions were applied to synthesize 4-bromo- and 4-iodo-5-methyl-2-sulfanilamidoisoxazole isomers (VII and XVII), confirming the broader applicability of this halogenation strategy for generating halogenated oxazole and isoxazole building blocks [1].

Electrophilic bromination Sulfanilamide analogs Oxazole functionalization

5-Bromo-4-methyloxazole: Priority Application Scenarios


Late-Stage Diversification of Macrocyclic G-Quadruplex Ligands

In medicinal chemistry programs targeting telomeric G-quadruplex DNA, 5-bromo-4-methyloxazole serves as a critical precursor for heptaoxazole macrocycles. As demonstrated by Shibata et al., the bromooxazole-containing macrocyclic intermediate undergoes Suzuki–Miyaura coupling with diverse aryl boronic acids to generate focused analog libraries without requiring de novo macrocycle synthesis for each variant [1]. This late-stage diversification strategy is unavailable with non-halogenated methyloxazole analogs, making 5-bromo-4-methyloxazole the preferred building block for SAR exploration around the telomestatin scaffold.

Regioselective C-5 Alkynylation and Alkenylation

For researchers constructing extended π-conjugated systems or installing alkyne/alkene handles at the oxazole 5-position, 5-bromo-4-methyloxazole is a validated substrate for both Sonogashira and Heck couplings [1]. The established regiochemical preference for C-5 reactivity in the heteroaryl Heck manifold provides predictable coupling outcomes, in contrast to the C-2 selectivity observed with benzoxazole analogs, reducing the need for extensive condition screening when incorporating oxazole units into larger conjugated architectures.

Scalable Synthesis of 2,4,5-Trisubstituted Oxazole Libraries

The regiocontrolled lithiation-bromination methodology reported by Vaitiekūnaitė et al. enables multigram-scale synthesis of 5-bromo-4-methyloxazole with high isomeric purity, and the compound has been explicitly validated in Suzuki–Miyaura reactions under parallel synthesis conditions [1]. This established scalability and coupling competence make it a reliable building block for medicinal chemistry groups requiring gram-to-kilogram quantities of 2,4,5-trisubstituted oxazoles for hit-to-lead or lead optimization programs, where batch-to-batch consistency in isomeric purity is critical for reproducible biological assay data.

Synthesis of Sulfanilamide-Oxazole Analogs via Direct Bromination

The direct electrophilic bromination of 2-(p-acetamidophenyl)-4-methyloxazole to yield 2-(p-aminophenyl)-5-bromo-4-methyloxazole in good yield [1] provides a concise, two-step entry into sulfanilamide-type hybrid molecules incorporating the 5-bromo-4-methyloxazole pharmacophore. This route offers a practical alternative to de novo oxazole construction for programs exploring oxazole-sulfanilamide conjugates as antibacterial or antiparasitic agents, where the bromine atom can subsequently serve as a diversification handle for further functionalization.

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